![molecular formula C18H15N7 B7573402 2-phenyl-N-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrimidin-4-amine](/img/structure/B7573402.png)
2-phenyl-N-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrimidin-4-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrimidin-4-amine is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-phenyl-N-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrimidin-4-amine exhibits low toxicity and has minimal effects on normal cells. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-phenyl-N-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrimidin-4-amine in lab experiments is its potential as a therapeutic agent for cancer treatment. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its development as a therapeutic agent.
Future Directions
For research on 2-phenyl-N-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrimidin-4-amine include further studies on its mechanism of action, development of more efficient synthesis methods, and exploration of its potential applications in other fields, such as agriculture and material science.
In conclusion, 2-phenyl-N-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrimidin-4-amine is a chemical compound that has shown potential as a therapeutic agent for cancer treatment. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Synthesis Methods
The synthesis of 2-phenyl-N-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrimidin-4-amine involves several steps, including the reaction of 6-(1,2,4-triazol-1-yl)pyridin-3-amine with 2-bromoacetophenone to form an intermediate product. The intermediate product is then reacted with 4-amino-2-chloropyrimidine to produce the final compound.
Scientific Research Applications
2-phenyl-N-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrimidin-4-amine has been studied for its potential applications in various fields, including medicinal chemistry, drug development, and cancer research. Studies have shown that this compound exhibits antitumor activity and may have potential as a therapeutic agent for cancer treatment.
properties
IUPAC Name |
2-phenyl-N-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7/c1-2-4-15(5-3-1)18-20-9-8-16(24-18)21-10-14-6-7-17(22-11-14)25-13-19-12-23-25/h1-9,11-13H,10H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORFMQDZFLGTBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)NCC3=CN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.